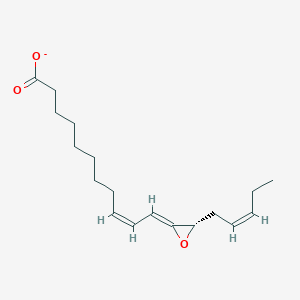
(9Z,15Z)-(13S)-12,13-epoxyoctadeca-9,11,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,11Z,13S,15Z)-12,13-epoxyoctadecatrienoate is an octadecanoid anion that is the conjugate base of (9Z,11Z,13S,15Z)-12,13-epoxyoctadecatrienoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is an octadecanoid anion, a long-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a (9Z,11Z,13S,15Z)-12,13-epoxyoctadecatrienoic acid.
Scientific Research Applications
Catalytic Transformations : The compound has been used in studies exploring catalytic transformations. For instance, Haynes and Vonwiller (1990) described the conversion of similar fatty acid hydroperoxides using iron and copper catalysts to generate epoxy alcohols and chloroepoxides Haynes & Vonwiller, 1990.
Formation of Epoxyallylic Radicals : Wilcox and Marnett (1993) investigated the reaction of 13-hydroperoxyoctadeca-9,11,15-trienoic acid, identifying the formation of epoxyaryl ethers as a key step in lipid peroxidation, providing insights into the dynamics of alkoxyl and epoxyallylic radicals Wilcox & Marnett, 1993.
Synthesis of Defensive Substances : Honda, Ohta, and Mizutani (1999) focused on the enantiocontrolled synthesis of naturally occurring octadecadienoic acid derivatives, which are defensive substances against rice blast disease, using a key Sharpless asymmetric epoxidation reaction Honda, Ohta, & Mizutani, 1999.
Degradation Studies : Zamora, Gallardo, and Hidalgo (2008) conducted studies on the degradation of phenylalanine initiated by lipid hydroperoxides, including methyl 13-hydroperoxyoctadeca-9,11,15-trienoate Zamora, Gallardo, & Hidalgo, 2008.
Peroxygenase Reactions : Blée, Wilcox, Marnett, and Schuber (1993) explored the mechanism of reaction of fatty acid hydroperoxides with soybean peroxygenase, using 13(S)-hydroperoxyoctadeca-9(Z),11(E),15(Z)-trienoic acid as a probe Blée, Wilcox, Marnett, & Schuber, 1993.
Thermal Decomposition Studies : Gardner and Selke (1984) investigated the thermal decomposition of isomeric methyl (12S,13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoates, analyzing the cleavage fragments to understand the decomposition pathways Gardner & Selke, 1984.
properties
Molecular Formula |
C18H27O3- |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(Z,11Z)-11-[(3S)-3-[(Z)-pent-2-enyl]oxiran-2-ylidene]undec-9-enoate |
InChI |
InChI=1S/C18H28O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,14,16H,2,4-7,9,12-13,15H2,1H3,(H,19,20)/p-1/b10-3-,11-8-,17-14-/t16-/m0/s1 |
InChI Key |
YZBZORUZOSCZRN-DCUPSMFCSA-M |
Isomeric SMILES |
CC/C=C\C[C@H]1/C(=C/C=C\CCCCCCCC(=O)[O-])/O1 |
Canonical SMILES |
CCC=CCC1C(=CC=CCCCCCCCC(=O)[O-])O1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



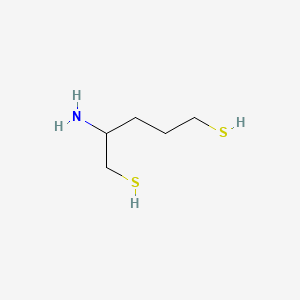

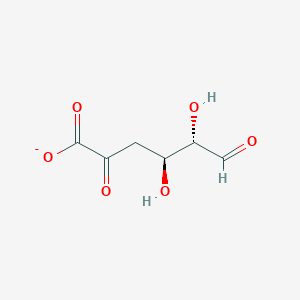


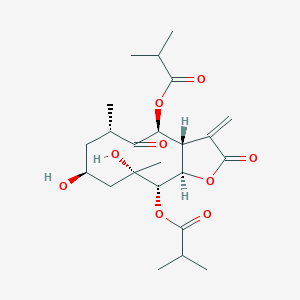
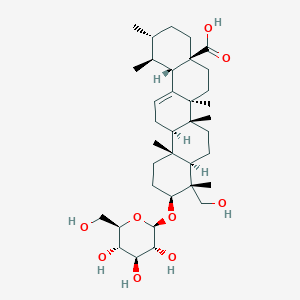
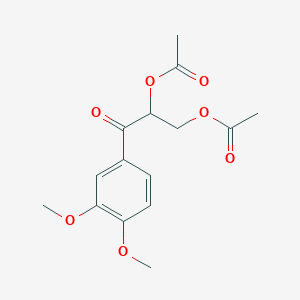



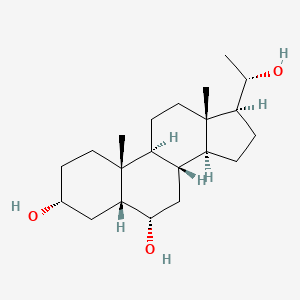

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyocta-3,7-diyn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259803.png)